1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18377260
InChI: InChI=1S/C22H23N3O5S/c26-21-7-4-12-25(21)19-8-10-20(11-9-19)31(28,29)24-15-13-23(14-16-24)22(27)30-17-18-5-2-1-3-6-18/h1-11H,12-17H2
SMILES:
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC18377260

Molecular Formula: C22H23N3O5S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C22H23N3O5S
Molecular Weight 441.5 g/mol
IUPAC Name benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C22H23N3O5S/c26-21-7-4-12-25(21)19-8-10-20(11-9-19)31(28,29)24-15-13-23(14-16-24)22(27)30-17-18-5-2-1-3-6-18/h1-11H,12-17H2
Standard InChI Key JRYXHVBDVSBARK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CC=CC4=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one features a benzyloxycarbonyl (Cbz)-protected piperazine core linked via a sulfonyl bridge to a phenyl-pyrrolidone moiety. The IUPAC name, benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate, reflects this arrangement. The sulfonamide group (SO2N-\text{SO}_2\text{N}-) enhances molecular polarity, while the Cbz group provides steric protection during synthetic intermediates.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H23N3O5S\text{C}_{22}\text{H}_{23}\text{N}_{3}\text{O}_{5}\text{S}
Molecular Weight441.5 g/mol
IUPAC NameBenzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate
CAS NumberNot publicly disclosed

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one typically involves multi-step reactions, starting with commercially available piperazine derivatives. A common strategy includes:

  • Piperazine Functionalization: Introduction of the Cbz group via carbamate formation using benzyl chloroformate under basic conditions .

  • Sulfonylation: Reaction of the Cbz-piperazine with 4-chlorosulfonylphenylpyrrolidone in the presence of a base such as triethylamine to form the sulfonamide bridge.

  • Pyrrolidone Ring Formation: Cyclization of a γ-ketoamide precursor using acidic or thermal conditions to yield the 2-pyrrolidone moiety .

Notably, the sulfonylation step often requires optimization of leaving groups and nucleophilicity-enhancing agents. For instance, substituting a sulfoxide leaving group with chloride in analogous syntheses improved yields from 38% to >75% .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Sulfonamide Group: Susceptible to nucleophilic attack at the sulfur center, enabling further derivatization.

  • Cbz Protection: Cleavable under hydrogenolytic conditions (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to expose the primary amine for subsequent coupling .

  • Pyrrolidone Ring: Participates in keto-enol tautomerism, influencing hydrogen-bonding interactions in biological systems .

CompoundTargetIC50_{50} (nM)Therapeutic Area
PSB603Adenosine A2B_{2B}12Cardiovascular
FGFR4 Inhibitor Fibroblast Growth Factor Receptor 48.3Oncology
This CompoundHypothetical KinasePendingNeurological/Oncology

Structural Analogs and SAR Insights

Piperazine-Sulfonamide Derivatives

Modifications to the piperazine or sulfonamide groups significantly alter bioactivity:

  • Cbz vs. Boc Protection: Cbz offers superior stability in acidic media compared to tert-butoxycarbonyl (Boc), critical for oral bioavailability .

  • Sulfonamide Linker: Replacement with carbamate or urea linkers in analogs reduces kinase affinity but enhances CNS penetration .

Pyrrolidone Modifications

The 2-pyrrolidone ring’s planarity and hydrogen-bonding capacity are essential for target engagement. Fluorination at the 5-position (as in FGFR4 inhibitors ) increases metabolic stability but may introduce cytotoxicity.

Future Research Directions

Synthetic Optimization

  • Catalytic Methods: Employing palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) could streamline piperazine functionalization .

  • Green Chemistry: Exploring aqueous micellar conditions for sulfonylation to reduce organic solvent use.

Biological Screening

Priority areas include:

  • Kinase Profiling: Broad-panel screening against >400 kinases to identify primary targets.

  • In Vivo Neuroactivity: Assessing pharmacokinetics and blood-brain barrier penetration in rodent models.

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